1-Tert-butyloxycarbonyl-4-phenyl-piperidine-4-carboxylic acid methyl ester
Overview
Description
The compound “1-Tert-butyloxycarbonyl-4-phenyl-piperidine-4-carboxylic acid methyl ester” is a complex organic molecule. It is related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butoxycarbonyl (Boc) protection on the piperidine nitrogen, followed by esterification of the carboxylic acid group . The Boc group is a common protecting group in organic synthesis, known for its ease of installation and removal .Chemical Reactions Analysis
As an ester, this compound could undergo a variety of reactions. For example, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo transesterification reactions to form different esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid, it is reported to be a solid at 20 degrees Celsius, with a melting point of 149.0 to 153.0 degrees Celsius .Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. It could also include exploration of its mechanism of action, particularly if it is related to isonipecotic acid and has potential effects on neurotransmission .
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-phenylpiperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-12-10-18(11-13-19,15(20)22-4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIDBKCXXQZEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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